5-(Benzyloxy)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylmethoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)9-17-12-6-7-13-14(8-12)16-10-15-13/h1-8,10H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLJHBKZAXJEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyloxy 1h Benzo D Imidazole and Its Derivatives
Conventional Synthetic Routes and Optimization Studies
Traditional methods for the synthesis of the benzimidazole (B57391) core have been widely adapted for the preparation of 5-(benzyloxy)-substituted analogs. These routes are characterized by their reliability and the availability of starting materials, though they may sometimes require harsh reaction conditions.
Condensation Reactions Utilizing o-Phenylenediamines and Aldehydes/Carboxylic Acids
The most common and direct approach to the 5-(benzyloxy)-1H-benzimidazole scaffold is the condensation of 4-(benzyloxy)-1,2-phenylenediamine with either an aldehyde or a carboxylic acid. When an aldehyde is used, the reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to furnish the benzimidazole ring. The choice of reaction conditions, such as the solvent and the presence of a catalyst or an oxidizing agent, can significantly influence the reaction rate and yield.
Similarly, the condensation with a carboxylic acid, often formic acid to yield the parent 5-(benzyloxy)-1H-benzo[d]imidazole, typically requires elevated temperatures and sometimes the use of a dehydrating agent or a catalyst to facilitate the removal of water and promote cyclization. For instance, the reaction of 4-(benzyloxy)-1,2-phenylenediamine with formic acid under reflux conditions is a standard procedure.
| Starting Material 1 | Starting Material 2 | Product | Catalyst/Reagent | Conditions | Yield (%) |
| 4-(Benzyloxy)-1,2-phenylenediamine | Formic Acid | This compound | None | Reflux | Not specified |
| 4-(Benzyloxy)-1,2-phenylenediamine | Aromatic Aldehydes | 2-Aryl-5-(benzyloxy)-1H-benzimidazoles | Oxidizing Agent | Varies | Varies |
Role of Oxidizing Agents in Benzimidazole Synthesis
When aldehydes are used as the one-carbon source, the final step in the formation of the benzimidazole ring is an oxidation of the dihydrobenzimidazole intermediate. Various oxidizing agents can be employed for this purpose, including air, hydrogen peroxide, sodium metabisulfite (B1197395), and iodine. nih.gov The choice of the oxidizing agent can be critical to avoid side reactions and to achieve high yields of the desired 5-(benzyloxy)-1H-benzimidazole derivative. The use of milder and more environmentally friendly oxidants is a key area of optimization in these conventional syntheses. For example, air is often a sufficient oxidant, particularly when the reaction is catalyzed by certain metal complexes.
Advanced Synthetic Approaches and Green Chemistry Principles
In recent years, there has been a significant shift towards the development of more efficient, environmentally benign, and atom-economical methods for the synthesis of benzimidazoles. These advanced approaches often lead to shorter reaction times, higher yields, and simpler work-up procedures.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. jocpr.comdergipark.org.tr The synthesis of 5-(benzyloxy)-1H-benzimidazole and its derivatives can be significantly accelerated using microwave-assisted heating. nih.govsemanticscholar.org This technique is applicable to the condensation of 4-(benzyloxy)-1,2-phenylenediamine with both aldehydes and carboxylic acids. asianpubs.orgasianpubs.org The sealed-vessel microwave conditions allow for rapid heating to temperatures above the boiling point of the solvent, leading to a substantial increase in reaction rates.
| Starting Material 1 | Starting Material 2 | Product | Conditions | Reaction Time | Yield (%) |
| 4-(Benzyloxy)-1,2-phenylenediamine | Carboxylic Acids | 2-Substituted-5-(benzyloxy)-1H-benzimidazoles | Microwave irradiation, Acid catalyst | 1.5 - 4 min | 80 - 95 |
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules from simple starting materials in a single synthetic operation, adhering to the principles of green chemistry by minimizing waste and energy consumption. nih.govresearchgate.net While specific examples for the direct one-pot synthesis of this compound are not extensively detailed, the general strategies for benzimidazole synthesis are applicable. rsc.orgiajpr.comresearchgate.net These reactions often involve the in situ formation of the o-phenylenediamine (B120857) or the aldehyde component, followed by condensation and cyclization. For instance, a three-component reaction of a suitable quinone, an aldehyde, and a nitrogen source could potentially be adapted for the synthesis of benzyloxy-substituted benzimidazoles. nih.govrsc.org
Catalytic Methodologies (e.g., Metal Nanoparticle Catalysis)
The use of catalysts, particularly heterogeneous catalysts, has gained prominence in benzimidazole synthesis due to their efficiency, reusability, and mild reaction conditions. biointerfaceresearch.comresearchgate.netearthlinepublishers.com Metal nanoparticles, in particular, have shown great promise as highly active catalysts for the synthesis of benzimidazoles. researchgate.netmdpi.com For instance, a study on the synthesis of 5-methoxy-1H-benzimidazole, a close analog of the target compound, utilized zinc oxide (ZnO) nanoparticles as an efficient catalyst for the reaction between 4-methoxy-1,2-phenylenediamine and formic acid at 70 °C, achieving a high yield of 98%. semanticscholar.orgresearchgate.net This suggests that a similar approach using 4-(benzyloxy)-1,2-phenylenediamine would be a viable and efficient method for the synthesis of this compound. The catalytic cycle often involves the activation of the carbonyl group of the aldehyde or carboxylic acid by the metal nanoparticle surface, facilitating the nucleophilic attack by the diamine. biointerfaceresearch.com
| Starting Material 1 | Starting Material 2 | Product | Catalyst | Conditions | Yield (%) |
| 4-Methoxy-1,2-phenylenediamine | Formic Acid | 5-Methoxy-1H-benzimidazole | ZnO nanoparticles | 70 °C | 98 |
Derivatization Strategies and Functionalization at Key Positions
The derivatization of this compound can be broadly categorized into two main approaches: substitution reactions at the benzimidazole core and modifications of the benzyloxy moiety. These strategies enable the introduction of diverse functional groups, leading to the synthesis of novel compounds with tailored characteristics.
Substitution Reactions at the Benzimidazole Core
The benzimidazole ring system is amenable to various substitution reactions, allowing for the introduction of substituents at the nitrogen atoms and the benzene (B151609) ring.
N-Alkylation: The nitrogen atoms of the imidazole (B134444) ring are nucleophilic and can be readily alkylated. The reaction of this compound with alkyl halides in the presence of a base is a common method to introduce alkyl groups at the N-1 and/or N-3 positions. The regioselectivity of this reaction can be influenced by the nature of the alkylating agent, the base, and the reaction conditions. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) typically favors N-1 alkylation.
Halogenation: Electrophilic halogenation of the benzene ring of the benzimidazole core can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in a suitable solvent. The position of halogenation is directed by the existing benzyloxy group.
Nitration: The introduction of a nitro group onto the benzimidazole ring can be accomplished through electrophilic nitration. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The electron-donating nature of the benzyloxy group directs the incoming nitro group primarily to the positions ortho and para to it.
| Reaction Type | Reagents and Conditions | Position of Substitution |
| N-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, THF) | N-1 and/or N-3 |
| Halogenation | Halogenating agent (e.g., NBS, NCS), Solvent (e.g., CCl4, CH3CN) | Benzene ring of the benzimidazole core |
| Nitration | HNO3, H2SO4 | Benzene ring of the benzimidazole core |
Modifications of the Benzyloxy Moiety
The benzyloxy group offers another site for chemical modification, primarily through cleavage of the benzyl (B1604629) ether bond to reveal a hydroxyl group, or by substitution on the benzyl ring itself.
Debenzylation to Form 5-Hydroxy-1H-benzo[d]imidazole: The cleavage of the benzyl ether is a crucial transformation, yielding the corresponding 5-hydroxy-1H-benzo[d]imidazole. This reaction unlocks a key functional group for further derivatization. Several methods are available for this deprotection step:
Catalytic Hydrogenolysis: This is a widely used and often clean method involving the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. The reaction is typically carried out in a solvent like methanol or ethanol (B145695). This method is generally efficient but may be incompatible with other reducible functional groups in the molecule.
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative cleavage of benzyl ethers. This method is advantageous when other reducible groups are present.
Acid-Catalyzed Cleavage: Strong acids can also effect the cleavage of the benzyl ether, although this method is less common due to the potential for undesired side reactions on the benzimidazole core.
Functionalization of the Benzyl Ring: The phenyl ring of the benzyloxy group can also be a target for electrophilic substitution reactions, such as nitration or halogenation, prior to its attachment to the benzimidazole core. This allows for the introduction of substituents on the benzyl moiety, further expanding the diversity of accessible derivatives.
| Reaction Type | Reagents and Conditions | Product |
| Catalytic Hydrogenolysis | H2, Pd/C, Solvent (e.g., Methanol, Ethanol) | 5-Hydroxy-1H-benzo[d]imidazole |
| Oxidative Cleavage | DDQ, Solvent (e.g., Dichloromethane) | 5-Hydroxy-1H-benzo[d]imidazole |
Advanced Structural Elucidation and Computational Analysis of 5 Benzyloxy 1h Benzo D Imidazole and Its Analogues
Spectroscopic Characterization Techniques in Research
Spectroscopic methods are indispensable for determining the structure of organic molecules. Techniques such as NMR, IR, UV-Vis, and Mass Spectrometry each provide unique pieces of the structural puzzle, from the connectivity of atoms to the nature of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 5-(Benzyloxy)-1H-benzo[d]imidazole, one would expect to see distinct signals for the protons on the benzimidazole (B57391) core, the benzylic methylene (B1212753) (-CH₂-) protons, and the protons of the phenyl ring of the benzyloxy group. The N-H proton of the imidazole (B134444) ring often appears as a broad singlet. ias.ac.in
¹³C NMR reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum would show characteristic signals for the aromatic carbons of the fused benzene (B151609) ring, the carbons of the imidazole portion (with C2 being the most deshielded), the benzylic methylene carbon, and the carbons of the benzyl (B1604629) group's phenyl ring. arabjchem.org
While specific data for this compound is unavailable, the following table presents typical NMR data for related benzimidazole analogues.
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
|---|---|---|---|---|
| 1H-Benzo[d]imidazole | DMSO-d₆ | 12.43 (s, 1H, NH), 8.19 (s, 1H, C2H), 7.57 (dd, 2H), 7.17 (m, 2H) | 141.85, 138.08, 121.63, 115.44 | rsc.org |
| 5-Methyl-1H-benzo[d]imidazole | DMSO-d₆ | 12.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H), 7.34 (s, 1H), 6.98 (d, 1H), 2.39 (s, 3H, CH₃) | 141.49, 130.75, 123.08, 114.83, 21.17 | rsc.org |
| 2-(2-(Benzyloxy)-3-methoxyphenyl)-1H-benzimidazole | CDCl₃ | 8.15 (dd, 1H), 7.25 (m, 5H), 5.23 (s, 2H, CH₂), 4.01 (s, 3H, OMe) | 154.4, 147.1, 138.3, 130.2, 129.4, 129.3, 124.9, 115.4, 76.6 (CH₂), 56.5 (OMe) | ugm.ac.id |
| 5-Chloro-1H-benzo[d]imidazole | DMSO-d₆ | 12.60 (s, 1H, NH), 8.26 (s, 1H, C2H), 7.68 (s, 1H), 7.62 (d, 1H), 7.20 (d, 1H) | 143.41, 121.96, 120.18, 118.48, 113.01, 111.55 | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorption bands would include:
N-H stretching: A broad band typically in the range of 3100-3500 cm⁻¹ for the imidazole N-H group. rsc.org
Aromatic C-H stretching: Sharp peaks usually appearing just above 3000 cm⁻¹.
C=N and C=C stretching: Absorptions in the 1450-1650 cm⁻¹ region are characteristic of the imidazole and benzene rings. rrpharmacology.rumdpi.com
C-O stretching: The ether linkage (C-O-C) of the benzyloxy group would show a strong absorption band, typically between 1000-1300 cm⁻¹.
The table below shows typical IR absorption bands for analogous benzimidazole structures.
| Compound | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Source |
|---|---|---|---|---|
| 1H-Benzo[d]imidazole | 3112 | - | - | rsc.org |
| 5-Methyl-1H-benzo[d]imidazole | 3154 | - | - | rsc.org |
| 5-Chloro-1H-benzo[d]imidazole | 3127 | - | - | rsc.org |
| 2-(4-Chlorophenyl)-1H-benzo[d]imidazole | 3318 | 1490 | - | nih.gov |
| 2-(Thiophen-2-yl)-1H-benzo[d]imidazole | 3320 | 1591 | - | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic systems like benzimidazole have conjugated π-electron systems that absorb UV light, leading to π-π* transitions. The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of the benzimidazole chromophore. nih.gov For instance, the parent 1H-benzimidazole shows absorption maxima around 243, 274, and 279 nm. researchgate.net The benzyloxy substituent may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) depending on its electronic influence on the benzimidazole ring system. Studies on some substituted benzimidazoles show absorption maxima in the range of 347-355 nm. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound (C₁₄H₁₂N₂O), the exact molecular weight is 224.26 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Expected fragmentation would likely involve the cleavage of the benzylic C-O bond, leading to a prominent fragment ion corresponding to the benzyl cation (C₇H₇⁺, m/z = 91) and another corresponding to the hydroxy-benzimidazole radical cation.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Source |
|---|---|---|---|
| 1H-Benzo[d]imidazole | 118 | 91, 78, 63 | rsc.org |
| 5-Methyl-1H-benzo[d]imidazole | 132 | 131 | rsc.org |
| 5-Methoxy-1H-benzimidazole | 148 | 133, 105 | nih.gov |
| 5-Chloro-1H-benzo[d]imidazole | 152 | 125, 90, 63 | rsc.org |
X-ray Crystallography and Solid-State Structural Studies
While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the complete three-dimensional structure of a molecule in the solid state.
Crystal Structure Determination
Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. For benzimidazole derivatives, this technique also elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net
In the case of this compound, X-ray analysis would confirm the planarity of the benzimidazole ring system and determine the orientation of the benzyloxy substituent relative to the core. A key feature would be the intermolecular hydrogen bond formed between the N-H proton of one molecule and a nitrogen atom of a neighboring molecule, a common motif in benzimidazole crystal structures. researchgate.net The crystal packing would also likely be influenced by π-π stacking interactions between the aromatic rings.
Although crystal structure data for the title compound is not available, data for 1-Benzyl-1H-benzimidazole provides a relevant example of what can be determined.
| Parameter | 1-Benzyl-1H-benzimidazole | Source |
|---|---|---|
| Formula | C₁₄H₁₂N₂ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| Key Interactions | C-H···N hydrogen bonds, C-H···π interactions | researchgate.net |
| Dihedral Angle | The imidazole and benzyl rings are almost perpendicular (85.77°) | researchgate.net |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For benzimidazole derivatives, this analysis reveals the nature and extent of interactions such as hydrogen bonding and π-π stacking, which are critical in determining the supramolecular architecture. orientaljphysicalsciences.orgnih.gov
Table 1: Percentage Contributions of Intermolecular Contacts in a Related Benzimidazole Derivative researchgate.net
| Contact Type | Percentage Contribution (%) |
| H···H | 47.5 |
| C···H/H···C | 27.6 |
| O···H/H···O | 12.4 |
| N···H/H···N | 6.1 |
| C···C | 4.6 |
This table is based on data for 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol and serves as an illustrative example.
Theoretical and Computational Chemistry Investigations
Theoretical and computational methods are indispensable for predicting the geometric, electronic, and reactivity properties of molecules like this compound.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to predict the optimized molecular geometry and electronic characteristics of benzimidazole derivatives. nih.gov For various analogues, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), have been employed to determine bond lengths, bond angles, and dihedral angles. nih.govejosat.com.tr These calculations have shown good agreement with experimental data from X-ray crystallography where available. nih.gov For instance, in a study of 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, the calculated C=O bond distances were in close agreement with X-ray data for a related ketone. nih.gov The benzimidazole ring system in these compounds is generally found to be nearly planar. nih.govnih.gov
For this compound, DFT calculations would be expected to show a planar benzimidazole core. The orientation of the benzyloxy group relative to the benzimidazole ring would be a key structural parameter determined by these calculations.
HOMO-LUMO Gap Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical reactivity and kinetic stability. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. irjweb.com This energy gap can be calculated using DFT methods and is related to the electronic absorption properties of the molecule, corresponding to the lowest energy electronic excitation. schrodinger.com
In benzimidazole derivatives, the HOMO-LUMO gap is a key parameter investigated to understand their electronic behavior. irjweb.com For example, in one imidazole derivative, the calculated HOMO-LUMO energy gap was 4.4871 eV, indicating significant stability. irjweb.com The introduction of different substituents on the benzimidazole ring can modulate this energy gap. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a smaller HOMO-LUMO gap. beilstein-journals.org The electronic transitions in these molecules are often π-π* transitions. schrodinger.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (prone to electrophilic attack) and blue indicating regions of positive potential (prone to nucleophilic attack). nih.govmdpi.com
In studies of benzimidazole derivatives, the MEP map typically shows negative potential localized over the nitrogen atoms of the imidazole ring and any oxygen atoms present in substituents, indicating these are the primary sites for electrophilic attack. nih.govmdpi.com Positive potential is often found around the hydrogen atoms attached to nitrogen or oxygen, as well as on the aromatic protons. mdpi.com For a benomyl (B1667996) fungicide, a benzimidazole derivative, the negative regions were mainly localized over the carbonyl groups. nih.gov
For this compound, the MEP map would be expected to show a negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the benzyloxy group. The hydrogen atom on the imidazole nitrogen and the aromatic protons would likely exhibit positive potential.
Reactivity Indices and Fukui Functions
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
For benzimidazole derivatives, these reactivity indices are calculated to predict their chemical behavior. nih.gov For instance, the chemical hardness of an imidazole derivative was found to be 2.2449 eV, which is relatively high. irjweb.com
The calculation of these indices for this compound would provide a quantitative prediction of its reactivity and the specific atoms most likely to be involved in chemical reactions.
Molecular Dynamics Simulations (if applicable to compound or derivatives)
Molecular dynamics (MD) simulations are employed to study the dynamic behavior and stability of molecules, often in complex with biological macromolecules like proteins. researchgate.netrsc.org These simulations provide insights into the conformational changes and intermolecular interactions over time.
MD simulations have been extensively used for benzimidazole derivatives to understand their binding stability with various protein targets. researchgate.nettandfonline.comnih.gov For example, simulations of benzimidazole derivatives in complex with Leishmania mexicana triosephosphate isomerase (LmTIM) showed stable behavior for some compounds, with low root-mean-square deviation (RMSD) values. researchgate.net Similarly, MD simulations of benzimidazole-thiazole derivatives with COX-2 enzyme supported the findings from molecular docking studies, suggesting their potential as inhibitors. rsc.org
Mechanistic Investigations of Biological Activity and Structure Activity Relationships Sar
Enzyme Inhibition Studies
The investigation of enzyme inhibition is a cornerstone of drug discovery, providing critical insights into a compound's potential therapeutic applications.
Derivatives of the 1H-benzo[d]imidazole scaffold have been identified as inhibitors of key metabolic enzymes like α-glucosidase and α-amylase, which are crucial targets in the management of type 2 diabetes. For instance, a series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated potent α-glucosidase inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov Similarly, certain 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide derivatives have shown significant α-amylase inhibition, with some compounds being more potent than the standard drug acarbose. nih.gov These findings suggest that the benzimidazole (B57391) nucleus can serve as a foundational structure for designing effective inhibitors of carbohydrate-metabolizing enzymes. The specific contribution of a 5-benzyloxy substituent to this activity remains to be elucidated through direct experimental evaluation.
DNA topoisomerases are essential enzymes involved in managing the topological states of DNA. Their inhibition is a key mechanism for several anticancer drugs. Various substituted 2,5'-bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons. nih.govnih.gov Furthermore, a study on 1H-benzimidazole derivatives with different substituents at the 5-position highlighted the influence of these modifications on topoisomerase I inhibitory activity. semanticscholar.org For example, a benzimidazole analog, DMA, has been shown to be a selective inhibitor of human and E. coli DNA topoisomerase I. nih.gov While these studies underscore the potential of the benzimidazole scaffold in targeting topoisomerase I, specific mechanistic details for 5-(benzyloxy)-1H-benzo[d]imidazole are not currently available.
Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, catalyzing the conversion of PGH2 to prostaglandin E2 (PGE2). nih.gov Inhibition of mPGES-1 is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.govnih.gov Research has shown that compounds based on the benzimidazole scaffold can act as potent mPGES-1 inhibitors. uthsc.edu For example, a review of mPGES-1 inhibitors highlighted the importance of the benzimidazole scaffold in the design of these agents. uthsc.edu However, specific inhibitory data and the mechanistic role of the 5-benzyloxy group in the context of mPGES-1 inhibition have not been reported for the title compound.
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE3 inhibitors are used in the treatment of conditions like acute heart failure. wikipedia.org While the broader class of phosphodiesterase inhibitors is well-established, and some benzimidazole derivatives have been explored as inhibitors of other PDE subtypes like PDE10A nih.gov, there is a lack of specific studies investigating the inhibitory effect of this compound on PDE-3.
Receptor and Signaling Pathway Modulation Research
Beyond direct enzyme inhibition, the modulation of cellular receptors and signaling pathways is another avenue through which benzimidazole derivatives exert their biological effects.
Quorum sensing is a cell-to-cell communication system in bacteria that controls virulence and biofilm formation, making it an attractive target for novel antibacterial therapies. nih.gov The PqsR receptor is a key component of the Pseudomonas aeruginosa quorum sensing system. Recent research has focused on developing 1H-benzo[d]imidazole-based PqsR antagonists. nih.govnih.govacs.org These studies have led to the discovery of potent inhibitors that can reduce the production of virulence factors. nih.govnih.gov While these findings are promising for the benzimidazole class, the specific antagonistic activity of this compound against the PqsR receptor has not been documented.
Angiotensin-II Receptor Antagonism Research
The benzimidazole and imidazole (B134444) frameworks have been pivotal in the development of nonpeptide antagonists for the angiotensin II (AII) receptor, a key regulator of blood pressure. nih.gov Research into this class of compounds has demonstrated that they can effectively block the AII receptor, leading to antihypertensive effects. nih.govnih.gov
A series of N-[(benzyloxy)benzyl]imidazoles, which are structurally related to this compound, have been synthesized and evaluated as AII receptor antagonists. nih.gov These studies found that various linking groups between the imidazole and benzyl (B1604629) moieties could be successfully employed while retaining potent activity. nih.gov Specifically, linkers of 0-1 atoms in length were shown to be most effective. nih.gov The exploration of imidazole-5-acrylic acid derivatives further evolved this class of antagonists, where modifications to the N-benzyl ring to include a carboxylic acid group led to compounds with nanomolar affinity for the receptor. nih.gov Structure-activity relationship (SAR) studies highlighted the importance of the imidazole ring, an (E)-acrylic acid component, and two acidic groups for high-potency antagonism. nih.gov
| Structural Feature | Importance for Activity | Reference Finding |
|---|---|---|
| Imidazole Ring | Essential for high potency. | SAR studies confirmed its critical role in receptor binding. nih.gov |
| N-Benzyl Group with Acidic Functionality | Introduction of a p-carboxylic acid on the N-benzyl ring resulted in nanomolar affinity. | Designed to mimic the Tyr4 residue of angiotensin II, enhancing receptor interaction. nih.gov |
| Linker between Rings | Linkers of 0-1 atoms are most effective. | The amide linkage could be successfully replaced by groups like O, S, CO, OCH2, etc. nih.gov |
| (E)-Acrylic Acid Moiety | Important for high potency in certain series. | A key component in the imidazole-5-acrylic acid series of antagonists. nih.gov |
Exploring Histaminic and Adreno-receptor Interactions
The imidazole nucleus is a well-known pharmacophore that interacts with various receptors, including histaminic and adrenergic receptors.
In the context of histamine (B1213489) receptors, research has focused on developing antagonists by modifying known agonists. For instance, a series of amidine-substituted phenyl-, benzyl-, and phenethylimidazoles were synthesized and tested as ligands for the histamine H3 receptor. nih.gov Inserting a phenyl ring between the imidazole and amidine groups converted agonists into antagonists. nih.gov The benzyl series, in particular, yielded potent H3 receptor ligands with Ki values in the nanomolar range. nih.gov
Regarding adreno-receptors, structure-activity relationship studies have been conducted on imidazole derivatives to probe their selectivity. The naphthalene (B1677914) analog of medetomidine, 4-[1-(1-naphthyl)ethyl]-1H-imidazole, is a potent and selective alpha-2 adrenoceptor agonist. nih.gov Modifications to the carbon bridge connecting the naphthalene and imidazole rings revealed that the nature of the substituent and the stereochemistry at this position are crucial for maintaining potent alpha-2 adrenoceptor activity and high alpha-2/alpha-1 selectivity. nih.gov
Cellular and Sub-Cellular Mechanistic Studies
Investigations at the cellular and sub-cellular levels have provided deeper insights into the mechanisms of action for benzimidazole derivatives, including those related to this compound.
The benzimidazole nucleus is recognized as a valuable pharmacophore for designing inhibitors of tubulin polymerization, a critical process in cell division. nih.govmdpi.com Many benzimidazole derivatives exert their anticancer effects by disrupting microtubule dynamics. nih.gov Studies on 2-Aryl-1H-benzo[d]imidazole derivatives revealed that some compounds could inhibit tubulin polymerization in vitro and disrupt the intracellular microtubule network. nih.gov This disruption leads to cell cycle arrest in the G2/M phase, indicating that microtubule destabilization is a key mechanism of their anticancer activity. nih.govnih.gov Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site on the αβ-tubulin dimer, which prevents the conformational changes necessary for microtubule assembly. mdpi.com
A primary strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. nih.govesisresearch.org Benzimidazole derivatives have been shown to trigger this process through various mechanisms. Mechanistic studies on certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids demonstrated their ability to induce apoptosis in liver cancer cells. semanticscholar.org This was confirmed by observing the upregulation of pro-apoptotic proteins like Caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.org Further assays, such as Hoechst staining and Annexin V analysis, have been used to confirm the apoptotic effects of other benzimidazole conjugates, which show classic characteristics of apoptosis like chromatin condensation and nuclear fragmentation. nih.gov
While direct studies on the vasorelaxant mechanisms of this compound are specific, the antagonism of the Angiotensin II receptor, as discussed in section 4.2.2, is a primary mechanism through which related compounds exhibit vasorelaxant properties. By blocking the AT1 receptor, these nonpeptide antagonists prevent angiotensin II from binding and exerting its potent vasoconstrictor effects, which contributes to the lowering of blood pressure. nih.gov
Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analysis
QSAR and SAR analyses are crucial for optimizing the biological activity of lead compounds by correlating their chemical structures with their observed effects. nih.govresearchgate.net For benzimidazole derivatives, these studies have revealed key structural requirements for various biological activities.
SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence anti-inflammatory and other activities. nih.gov For instance, the nature of the substituent at the 5-position can dramatically alter activity. One study on benzimidazole derivatives with different substituents at the 5-position (-H, -COOH, or -SO3H) found that a hydrogen at this position was more beneficial for photoprotective activity than an electron-withdrawing group like a sulfonic acid. mdpi.com
QSAR studies using computational models have further refined this understanding. For a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, QSAR analysis showed that the presence of a hydrogen-bond donor group at the meta position of the 5-phenyl ring reduces cytotoxicity. nih.gov The analysis also indicated that the lipophilicity and size of substituents on different parts of the molecule are critical factors for activity. nih.gov These models provide predictive power and offer deeper insights into the mechanisms of drug-receptor interactions. researchgate.net
| Position of Substitution | Effect on Biological Activity | Example Finding |
|---|---|---|
| N1 | Greatly influences activity. | N-benzyl substitution with a p-carboxylic acid enhances angiotensin II receptor antagonism. nih.gov |
| C2 | Significantly impacts activity. | A thiol substituent at the C2 position of the imidazole nucleus was found to decrease the cytotoxicity of certain anti-HIV compounds. nih.gov |
| C5/C6 | Modulates activity and properties. | Substitution at the 5-position with -H was found to be more beneficial for photoprotective activity compared to -SO3H in a series of benzimidazole derivatives. mdpi.com |
Impact of Substituent Effects on Biological Efficacy
The biological activity of benzimidazole compounds can be significantly modulated by the nature and position of substituents on the benzimidazole core and any associated phenyl rings. indexcopernicus.comsrrjournals.commdpi.com These substituents can influence the molecule's electronic properties, lipophilicity, steric profile, and ability to form key interactions with biological targets. mdpi.com
Structure-activity relationship (SAR) studies have revealed that the substituents at the N-1, C-2, C-5, and C-6 positions of the benzimidazole ring are particularly important for pharmacological activity. nih.gov For instance, the introduction of a 1-benzyl group has been shown to increase anti-inflammatory activity. srrjournals.com In some cases, the presence of a hydrogen atom at the 5-position of the benzimidazole ring is more beneficial for activity than an electron-withdrawing group. mdpi.com
The nature of the substituent at the 2-position of the benzimidazole moiety also plays a critical role. For example, in a series of benzimidazole-2-carboxylic acid derivatives, the anti-inflammatory activity was found to be dependent on the substituents at this position. srrjournals.com Furthermore, the presence of specific groups, such as a 2-chloro on an aromatic ring or a 2-NO2 on a benzylidene amino group, has been linked to enhanced cytotoxic activity against certain cancer cell lines. srrjournals.com
The electronic effects of substituents are also a key determinant of biological efficacy. For example, in a series of furane-benzothiazole derivatives, which share structural similarities with benzimidazoles, the presence of a nitro group, a strong electron-withdrawing group, was found to influence the mode of binding to DNA differently than a chlorine atom. nih.gov Additionally, in a study of bisbenzimidazole derivatives, an increase in electron density at the nitrogen atom of the imidazole ring, achieved through substitution with electron-donating groups on an attached phenyl ring, was found to enhance the strength of hydrogen bond formation with DNA. nih.gov
The following table summarizes the observed impact of various substituents on the biological activity of benzimidazole derivatives based on published research findings.
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity |
| N-1 | Benzyl group | Increased anti-inflammatory activity. srrjournals.com |
| C-2 | Carboxylic acid | Influences anti-inflammatory activity. srrjournals.com |
| C-2 | 2-chloro on aromatic ring | Enhanced cytotoxic activity. srrjournals.com |
| C-2 | 2-NO2 on benzylidene amino group | Enhanced cytotoxic activity. srrjournals.com |
| C-5 | Hydrogen | More beneficial than electron-withdrawing groups in some cases. mdpi.com |
| C-5 | Nitro group | Pronounced activity against CDK1 and CDK5. mdpi.com |
| C-5 | Amino or methyl group | Complete loss of anti-inflammatory and CDK-inhibitory activity. mdpi.com |
| C-5 & C-6 | Dichloro substitution | Associated with antibacterial activity. srrjournals.com |
| Phenyl Ring | Electron-donating groups | Increased strength of H-bond formation with DNA. nih.gov |
These examples highlight the critical role that substituent effects play in modulating the biological efficacy of benzimidazole-based compounds. A thorough understanding of these effects is essential for the rational design of new derivatives with improved therapeutic properties.
Pharmacophore Modeling and Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net This approach is instrumental in understanding how a ligand, such as a benzimidazole derivative, interacts with its biological target at the molecular level. Key interactions that are often modeled include hydrogen bonding and hydrophobic interactions. researchgate.net
For benzimidazole derivatives, pharmacophore models have been developed to elucidate the structural requirements for various biological activities. For instance, a pharmacophore model for FXR (Farnesoid X receptor) agonists based on benzimidazole scaffolds identified a hypothesis (HHHRR) consisting of three hydrophobic features and two aromatic rings as being crucial for activity. researchgate.net Similarly, pharmacophore modeling of benzimidazole derivatives as estrogen alpha receptor (ERα) inhibitors has validated the importance of specific chemical features for their inhibitory potential. researchgate.net
Hydrogen bonding is a critical type of interaction that frequently governs the binding of benzimidazole derivatives to their biological targets. nih.gov The benzimidazole scaffold contains both hydrogen bond donor (the N-H group of the imidazole ring) and acceptor (the lone pair of the sp2 hybridized nitrogen) sites, allowing it to form specific hydrogen bonds with receptor active sites. nih.govsciencepublishinggroup.com For example, the N-H group of the imidazole ring can form strong hydrogen bond interactions with nucleic acid bases in DNA. nih.gov The importance of hydrogen bonding is further highlighted in studies of phenol-substituted benzimidazoles, where O-H···N hydrogen bonds between benzimidazole units and O-H···O hydrogen bonds with solvent molecules are observed in the solid state. nih.gov
The table below provides examples of key ligand-receptor interactions identified for benzimidazole derivatives from various studies.
| Biological Target | Key Interactions |
| Farnesoid X receptor (FXR) | Three hydrophobic features and two aromatic rings. researchgate.net |
| Estrogen alpha receptor (ERα) | Validated pharmacophoric features. researchgate.net |
| DNA | Hydrogen bonding (N-H of imidazole with nucleic acid bases), hydrophobic interactions, van der Waals interactions. nih.govresearchgate.net |
| HIV Reverse Transcriptase (HIV-RT) | Hydrogen bonding and hydrophobic contacts within the allosteric pocket. nih.gov |
Emerging Research Applications Beyond Pharmacological Activity
Applications in Materials Science and Engineering
The benzimidazole (B57391) moiety is a valuable building block in materials science due to its rigid and planar structure, which facilitates π-π stacking interactions, and its electron-deficient nature, which is beneficial for creating electron-transporting or light-emitting materials.
Although specific studies detailing the use of 5-(Benzyloxy)-1H-benzo[d]imidazole in Organic Light-Emitting Diodes (OLEDs) are not widely available, the benzimidazole scaffold is a key component in various materials developed for OLED applications. Benzimidazole derivatives are often used as host materials for phosphorescent emitters or as electron-transporting materials. For instance, derivatives of carbazole (B46965) and diphenyl imidazole (B134444) have been synthesized and tested as fluorescent emitters in OLEDs, achieving deep-blue emissions. mdpi.com In some device architectures, 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) is utilized as an electron transporting layer. mdpi.com
Phenanthroimidazole, a related heterocyclic compound, has been incorporated into thermally activated delayed fluorescence (TADF) emitters for highly efficient green OLEDs. rsc.org These materials leverage the twisted conformation between the donor and acceptor moieties to achieve a small singlet-triplet energy splitting, leading to high external quantum efficiencies. rsc.org The development of efficient blue-emitting materials is particularly crucial for the commercialization of white OLEDs for displays and solid-state lighting. rsc.org Phenanthroimidazole-based materials are being explored for this purpose due to the ease of their chemical modification. rsc.org
Table 1: Performance of selected OLEDs incorporating benzimidazole-related materials
| Emitter/Host Material | OLED Color | Maximum Quantum Efficiency (%) | Turn-on Voltage (V) |
| Carbazole and diphenyl imidazole derivative | Deep-Blue | 1.1 | 4.0 - 4.8 |
| PPZPPI (Phenanthroimidazole-based TADF) | Green | 21.06 | Not Specified |
| PPZTPI (Phenanthroimidazole-based TADF) | Green | 20.52 | Not Specified |
Data sourced from multiple studies on benzimidazole and phenanthroimidazole derivatives in OLEDs. mdpi.comrsc.org
The benzimidazole ring system is a common feature in the design of fluorescent chemosensors for the detection of various ions and molecules. rsc.org The fluorescence properties of these compounds can be modulated by interactions with specific analytes, leading to "turn-on" or "turn-off" sensory responses.
For example, a benzimidazole-derived fluorescent chemosensor, a 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP), has been developed for the selective detection of Cu²⁺ and Zn²⁺ ions in aqueous solutions. rsc.org The sensor exhibits a "turn-off" response to Cu²⁺ and a ratiometric "turn-on" response to Zn²⁺, with detection limits in the micromolar range. rsc.org Another benzimidazole-based chemodosimeter was designed for the fluorometric detection of Zn²⁺ and Cu²⁺, operating through a chemodosimetric change involving a 1,5 proton shift and C–N bond cleavage. scispace.com
The design of these sensors often relies on mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton-Transfer (ESIPT). rsc.orgmdpi.com The benzyloxy group in this compound could potentially influence the photophysical properties and sensing capabilities of new chemosensors derived from it.
Table 2: Examples of Benzimidazole-Based Fluorescent Chemosensors
| Chemosensor | Analyte Detected | Sensing Mechanism | Detection Limit |
| 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) | Cu²⁺ | Turn-off (ESIPT inhibition) | 0.16 μM |
| 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) | Zn²⁺ | Ratiometric turn-on | 0.1 μM |
| 2-(1H-benzo[d]imidazol-2-yl)benzenamine derivative (APBHN) | Zn²⁺ | Chemodosimetric (C-N cleavage) | 5.59 μM |
| 2-(1H-benzo[d]imidazol-2-yl)benzenamine derivative (APBHN) | Cu²⁺ | Chemodosimetric (C-N cleavage) | 0.148 μM |
Data compiled from studies on benzimidazole-derived chemosensors. rsc.orgscispace.com
The application of this compound in solar cells and for non-linear optical (NLO) properties is an emerging area of research. While direct studies on this specific compound are limited, the broader benzimidazole class shows potential.
In the field of dye-sensitized solar cells (DSSCs), a ruthenium(II) complex incorporating a 1H-benzo[d]imidazole derivative has been investigated theoretically. researchgate.net While this particular complex did not show improved absorption spectra compared to the standard N3 dye, the study highlights the interest in exploring benzimidazole derivatives in heteroleptic donor systems for solar cell applications. researchgate.net
Regarding NLO properties, certain N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have been synthesized and studied using DFT calculations. researchgate.net These studies aim to develop benzimidazole-based materials with high NLO responses, which are of interest for modern high-tech applications. One such derivative, 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole, was identified as a promising NLO material. researchgate.net The presence of donor and acceptor groups on the benzimidazole scaffold is a common strategy to enhance NLO properties.
Supramolecular Chemistry and Ligand Design
The benzimidazole unit is a versatile component in supramolecular chemistry and ligand design, primarily due to its ability to participate in hydrogen bonding and coordinate with metal ions.
For instance, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with bis-benzimidazole derivatives have been synthesized and characterized. nih.gov In these complexes, the benzimidazole moiety coordinates to the metal ion through the imine nitrogen atom. nih.gov The resulting metal-organic frameworks have potential applications in various fields, including catalysis and medicine. The benzyloxy group in this compound could influence the electronic properties and steric hindrance of the ligand, thereby affecting the structure and reactivity of its metal complexes.
The N-H proton and the imine-type nitrogen atom of the benzimidazole ring are excellent hydrogen bond donors and acceptors, respectively. This dual functionality allows benzimidazole derivatives to participate in self-assembly processes, forming well-defined supramolecular architectures. rsc.orgscispace.com These non-covalent interactions, including hydrogen bonding and π-π stacking, are crucial in the construction of complex supramolecular structures. scispace.comnih.gov
The self-assembly of benzimidazole derivatives can lead to the formation of various structures, such as tapes, ribbons, and sheets. For example, the supramolecular assembly of mebendazole, a benzimidazole derivative, with dihydrogen phosphate (B84403) ions results in a cyclic hydrogen-bond-driven motif. nih.gov The ability to form predictable hydrogen bonding patterns makes benzimidazoles valuable tectons in crystal engineering and the design of functional supramolecular materials. rsc.org The benzyloxy group of this compound could introduce additional weak interactions, such as C-H···π interactions, which could further direct the self-assembly process.
Corrosion Inhibition Studies
The compound this compound is part of the broader family of benzimidazole derivatives, which are recognized for their potential as corrosion inhibitors for various metals and alloys. nih.govimist.ma These organic compounds are effective in mitigating corrosion, particularly in acidic environments, which is a significant issue in numerous industrial applications. imist.maresearchgate.net The effectiveness of benzimidazole derivatives as corrosion inhibitors stems from their molecular structure, which includes heteroatoms (nitrogen), aromatic rings, and the ability to form a protective film on the metal surface. nih.govbohrium.com This protective layer acts as a barrier, isolating the metal from the corrosive medium. nih.gov
The mechanism of corrosion inhibition by benzimidazole derivatives involves the adsorption of the inhibitor molecules onto the metal surface. nih.gov This adsorption can be influenced by several factors, including the nature of the metal, the composition of the corrosive solution, and the molecular structure of the inhibitor itself. researchgate.net The presence of electron-donating or withdrawing groups on the benzimidazole ring can significantly affect the electron density of the molecule, thereby influencing its adsorption characteristics and inhibition efficiency.
Research has shown that benzimidazole derivatives can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The adsorption of these compounds on a metal surface typically follows established adsorption isotherms, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.net
Electrochemical techniques are commonly employed to evaluate the performance of these inhibitors. Methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide valuable insights into the inhibition mechanism and efficiency. For instance, an increase in polarization resistance (Rp) and a decrease in the double-layer capacitance (Cdl) upon the addition of the inhibitor are indicative of the formation of a protective film on the metal surface. researchgate.net
The following table summarizes the key electrochemical parameters for a related benzimidazole derivative, 1-decyl-2-((5-methylisoxazol-2-yl)methyl)benzimidazole (DIB), which demonstrates the typical effects observed when using such compounds as corrosion inhibitors for carbon steel in 1 M HCl.
Data adapted from a study on a related benzimidazole derivative (DIB) in 1 M HCl on carbon steel. researchgate.net
Potentiodynamic polarization studies further elucidate the inhibitory action. The corrosion current density (Icorr) is a key parameter derived from these studies, and a decrease in its value in the presence of an inhibitor signifies a reduction in the corrosion rate. The inhibition efficiency (IE) can be calculated from these values.
The table below presents potentiodynamic polarization data for the same benzimidazole derivative, DIB, highlighting the effect of concentration on corrosion potential (Ecorr), corrosion current density (Icorr), the cathodic Tafel slope (βc), and the resulting inhibition efficiency.
Data adapted from a study on a related benzimidazole derivative (DIB) in 1 M HCl on carbon steel. researchgate.net
The data clearly indicates that as the concentration of the inhibitor increases, the corrosion current density decreases, and the inhibition efficiency increases, reaching a high level of protection at a concentration of 10⁻⁴ M. researchgate.net The shift in the corrosion potential (Ecorr) is minimal, and the changes in the Tafel slopes suggest that the inhibitor affects both anodic and cathodic reactions, confirming its mixed-type inhibitor character. researchgate.net
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies for Enhanced Sustainability
The synthesis of benzimidazole (B57391) derivatives is well-established, but future research will increasingly prioritize green chemistry principles to minimize environmental impact. mdpi.comjrtdd.com Traditional methods often involve harsh conditions or toxic reagents. nih.gov The focus is shifting towards more sustainable alternatives, including the use of water or ionic liquids as green solvents, microwave-assisted synthesis, and the development of novel, reusable catalysts. mdpi.comnih.gov
Future synthetic strategies for 5-(Benzyloxy)-1H-benzo[d]imidazole could adapt these eco-friendly methods. Research into solvent-free solid-state condensation, potentially followed by purification via sublimation, presents a promising green route that enhances purity and reduces waste, a technique already applied to other benzimidazoles for organic electronics. acs.org Photocatalytic methods, where ethanol (B145695) can serve as a source for both the hydrogen and the aldehyde needed for the reaction, are also an emerging sustainable pathway. cnr.it
Table 1: Potential Sustainable Synthetic Strategies
| Methodology | Description | Potential Advantages | Key References |
|---|---|---|---|
| Catalysis in Green Solvents | Using water, ionic liquids, or deep eutectic solvents as the reaction medium instead of traditional volatile organic compounds. | Reduced toxicity, potential for catalyst recycling, improved safety. | mdpi.com |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate reaction rates, often leading to higher yields in shorter times. | Increased efficiency, reduced energy consumption, cleaner reactions. | mdpi.comnih.gov |
| Novel Catalyst Development | Utilizing efficient and recyclable catalysts like zinc-boron nitride or lanthanide triflates to drive the condensation reaction. | High yields, catalyst reusability, milder reaction conditions. | mdpi.comnih.gov |
| Solid-State Condensation | Performing the reaction by heating solid reactants, often with a catalyst, eliminating the need for solvents. | Solvent-free process, high purity of products, simpler workup. | acs.org |
| Photocatalysis | Using light and a photocatalyst (e.g., doped TiO2) to drive the synthesis from nitro compounds and alcohols. | Use of renewable reagents, mild reaction conditions, sustainable hydrogen source. | cnr.it |
Advanced Computational Approaches for Predictive Modeling and Design
Computational tools are indispensable in modern drug discovery and materials science for predicting molecular properties and guiding experimental work. For the benzimidazole class, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are widely used to predict biological activity and understand interactions with molecular targets. researchgate.netnih.govijpsjournal.com
For this compound, these in silico methods will be crucial for future development.
QSAR studies can build models that correlate structural features of benzimidazole derivatives with their biological activities, such as anticancer or antimicrobial effects. researchgate.netbiointerfaceresearch.combenthamdirect.com These models can predict the potency of novel analogs of this compound before they are synthesized.
Molecular docking can simulate the binding of this compound to the active sites of various biological targets, such as enzymes or protein receptors. researchgate.netijpsjournal.com This helps in identifying likely biological targets and understanding the mechanism of action at a molecular level. nih.gov
Molecular dynamics simulations provide insight into the stability and conformational changes of the compound-target complex over time, validating the interactions predicted by docking. nih.gov
In silico ADMET prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) can forecast the pharmacokinetic and safety profiles of the compound, helping to prioritize derivatives with drug-like properties. nih.govbiointerfaceresearch.com
These computational approaches will accelerate the design-synthesize-test cycle, making the search for new applications more efficient and cost-effective. ijpsjournal.com
Elucidation of Broader Biological Target Landscapes
The benzimidazole scaffold is known to interact with a vast array of biological targets, conferring a wide spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netnih.govresearchgate.netbohrium.com Known targets for various benzimidazole derivatives include topoisomerase enzymes, protein kinases (like EGFR, VEGFR-2), tubulin, and microbial enzymes. nih.govresearchgate.netnih.gov
A key future direction for this compound is the systematic screening against diverse panels of biological targets to uncover its full therapeutic potential. Its structural features—the benzimidazole core and the benzyloxy substituent—may grant it a unique activity profile. High-throughput screening campaigns against large libraries of kinases, proteases, and other enzymes could reveal novel and potent inhibitory activities. nih.gov Recent studies on novel benzimidazole derivatives have identified potent and selective inhibitors for targets like microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1), highlighting the potential for discovering new anti-inflammatory agents within this chemical class. nih.gov Exploring its effect on multi-target pathways, such as those involving receptor tyrosine kinases, is another promising avenue. nih.govmdpi.com
Table 2: Examples of Biological Targets for Benzimidazole Derivatives
| Target Class | Specific Examples | Associated Therapeutic Area | Key References |
|---|---|---|---|
| Protein Kinases | EGFR, VEGFR-2, BRAFV600E, HER2, CDK2 | Anticancer | nih.govnih.govmdpi.com |
| Topoisomerases | Topoisomerase I, Topoisomerase II | Anticancer | nih.govresearchgate.netnih.gov |
| Microbial Enzymes | Dihydrofolate reductase, FtsZ, β-tubulin | Antimicrobial, Antifungal, Anthelmintic | nih.govnih.govnih.gov |
| Inflammatory Enzymes | Cyclooxygenases (COX), mPGES-1 | Anti-inflammatory, Analgesic | nih.govnih.gov |
| Quorum Sensing Receptors | PqsR | Anti-infective (adjuvant therapy) | acs.org |
Exploration of Novel Material Applications
Beyond their medicinal use, benzimidazole derivatives are gaining attention as high-performance organic materials. Their rigid, planar structure and rich π-electron systems give them favorable photophysical and electrochemical properties. alfa-chemistry.com This has led to their use in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), where they can function as electron-transporting materials, host materials, or blue light-emitting materials. alfa-chemistry.comacs.org
Future research should investigate the material properties of this compound and its derivatives. The introduction of the benzyloxy group may modulate its electronic properties, solubility, and solid-state packing, which are critical for device performance. Potential applications to explore include:
Organic Semiconductors: Using the compound as a component in organic thin-film transistors (OTFTs). acs.org
OLEDs: Evaluating its performance as an electron-transporting layer or a host material for phosphorescent emitters. alfa-chemistry.comacs.org
Dopants: Investigating its potential as an n-type dopant for other organic semiconductors. morressier.com
Dyes and Pigments: Assessing its stability and color properties for use in advanced dyes. acs.org
The development of green synthesis methods that yield high-purity materials will be essential for realizing these applications. acs.orgfigshare.com
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
As drug discovery moves toward a more holistic view of biology, systems pharmacology approaches are becoming critical. nih.govfrontiersin.org This involves integrating multiple layers of biological data—genomics, transcriptomics, proteomics, and metabolomics (multi-omics)—to understand the complex interactions between a drug and a biological system. mdpi.comresearchgate.net
Should this compound demonstrate significant biological activity in a specific context (e.g., against a cancer cell line), a major future research direction would be to use multi-omics to understand its mechanism of action comprehensively. nih.gov By treating cells with the compound and measuring the global changes in genes, proteins, and metabolites, researchers can:
Identify the specific cellular pathways perturbed by the compound. mdpi.com
Uncover off-target effects that might contribute to efficacy or toxicity.
Discover biomarkers that predict response to the compound.
Build quantitative models that simulate the drug's effect on the cellular network. researchgate.net
This systems biology approach moves beyond a single-target-single-drug paradigm to provide a rich, systems-level understanding, which is crucial for developing more effective and safer therapeutics. frontiersin.org
Q & A
Q. Advanced Research Focus :
- Molecular docking : Predicts binding affinity of 5-(benzyloxy) derivatives to targets like MtbFtsZ (tuberculosis protease) .
- DFT calculations : Quantifies electronic effects (e.g., HOMO-LUMO gaps) to optimize charge transfer in optoelectronic applications .
What strategies improve the antimicrobial activity of this compound analogs?
Basic Research Focus : Substituting the benzyloxy group with electron-withdrawing groups (e.g., nitro or bromo) enhances activity against S. aureus and S. typhi. For example, 5-bromo analogs show MIC values ≤2 µg/mL .
Advanced Consideration : Co-crystallization studies with bacterial enzymes (e.g., dihydrofolate reductase) reveal steric and electronic compatibility for structure-based optimization .
How are catalytic methods applied in benzimidazole synthesis?
Q. Advanced Research Focus :
- Palladium-catalyzed C–H activation : Enables intramolecular cyclization to form fused benzodiazepine-imidazole hybrids (e.g., 63% yield for imidazo[2,1-c][1,4]benzodiazepine derivatives) .
- Nano-SiO₂ catalysis : Reduces reaction time (2–4 hours vs. 24 hours) for aryl benzimidazoles via green chemistry protocols .
What methodologies validate the optoelectronic properties of benzimidazole derivatives?
Q. Advanced Research Focus :
- UV-Vis and fluorescence spectroscopy : Measures Stokes shifts (e.g., 80–120 nm) to assess photon reabsorption limits in Schiff base derivatives .
- Nonlinear optical (NLO) studies : Uses hyperpolarizability calculations (β₀ > 10⁻³⁰ esu) to identify candidates for photovoltaic applications .
How are hydrazine-carboxamide derivatives of benzimidazole synthesized and analyzed?
Basic Research Focus : Condensation of 2-hydrazinyl-benzimidazole with aldehydes/ketones in glacial acetic acid yields hydrazine-carboxamides. Purity is confirmed via TLC (Rf 0.4–0.6) and HPLC (>95%) .
Advanced Consideration : IR spectroscopy identifies key functional groups (e.g., N–H stretches at 3395 cm⁻¹ and C=O at 1650 cm⁻¹) .
What safety protocols are essential for handling benzimidazole intermediates?
Q. Basic Research Focus :
- Use PPE (gloves, goggles) to avoid skin/eye contact with irritants like hydrazine hydrate .
- Waste disposal : Neutralize acidic byproducts (e.g., from POCl₃ reactions) before disposal .
How do substituent positions affect the alkaline stability of benzimidazole-linked polymers?
Advanced Research Focus : Electron-donating groups (e.g., methoxy) at the para position of the benzyloxy group enhance stability in 1M KOH (90% retention after 100 hours vs. 50% for nitro-substituted analogs) .
What are the challenges in scaling up benzimidazole synthesis for preclinical studies?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
